1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Isoflurane: A fluorinated ether used as an anesthetic.
2-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde: A closely related compound with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H13F3O |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h7H,1-6H2 |
InChI Key |
HXJMUSSDYHZYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(F)(F)F)C=O |
Origin of Product |
United States |
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